1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

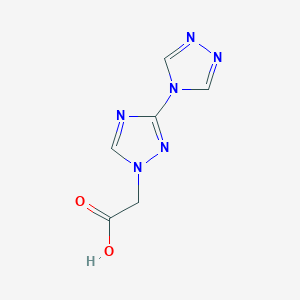

1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid is a complex organic compound characterized by its unique structure, which includes two triazole rings fused together

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research has shown that derivatives of 1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid exhibit significant antimicrobial properties. A study demonstrated that certain triazole derivatives possess potent antibacterial activity against various pathogens, making them promising candidates for developing new antibiotics .

Anticonvulsant Properties

Another notable application is in the field of neurology. Compounds related to this compound have been screened for anticonvulsant activity. These compounds act by inhibiting voltage-gated sodium channels (VGSC), which are crucial in the propagation of electrical signals in neurons. This mechanism suggests potential for treating epilepsy and other seizure disorders .

Cancer Treatment

The compound has also been investigated for its chemopreventive and chemotherapeutic effects. Studies indicate that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

Agricultural Applications

Fungicides

this compound has been explored as a potential fungicide. Its triazole structure is known for its ability to inhibit fungal sterol biosynthesis, which is essential for fungal cell membrane integrity. This property makes it a candidate for protecting crops from fungal pathogens .

Herbicides

Additionally, research suggests that triazole compounds can serve as herbicides by inhibiting specific enzymes involved in plant growth regulation. This application could lead to the development of more effective and environmentally friendly herbicides .

Material Science Applications

Polymer Synthesis

In material science, this compound is utilized in synthesizing high-performance polymers. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. This has implications for developing advanced materials suitable for aerospace and automotive applications .

Energetic Materials

The compound's high nitrogen content makes it an attractive candidate for developing energetic materials. Research into its structural properties suggests potential use in creating explosives or propellants with improved performance characteristics .

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Pharmaceuticals | Antimicrobial | Inhibits bacterial growth |

| Anticonvulsant | VGSC inhibition | |

| Cancer treatment | Induces apoptosis in cancer cells | |

| Agriculture | Fungicide | Inhibits sterol biosynthesis in fungi |

| Herbicide | Inhibits growth-regulating enzymes | |

| Material Science | Polymer synthesis | Enhances thermal stability and mechanical properties |

| Energetic materials | High nitrogen content improves performance |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, derivatives of this compound were tested for their minimum inhibitory concentrations (MIC). Results indicated that certain derivatives had MIC values lower than traditional antibiotics against resistant strains.

Case Study 2: Agricultural Impact

Field trials conducted on crops treated with triazole-based fungicides showed a significant reduction in fungal infections compared to untreated controls. The yield increase was measured at approximately 20%, demonstrating the practical benefits of this compound in agriculture.

Wirkmechanismus

The mechanism by which 1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid exerts its effects depends on its molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to specific biological outcomes. The exact mechanism can vary based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid is unique due to its fused triazole structure, which distinguishes it from other triazole derivatives. Similar compounds include:

1,2,4-Triazole: A simpler triazole derivative with one ring.

1,3,4-Triazole: Another triazole derivative with a different ring fusion pattern.

Benzotriazole: A heterocyclic aromatic compound with a fused benzene and triazole ring.

Biologische Aktivität

1H-3,4'-Bi-1,2,4-triazol-1-ylacetic acid is a compound that belongs to the triazole family, which is widely recognized for its biological activities, particularly in agriculture and medicine. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods that typically involve the reaction of hydrazonoyl chlorides with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols under reflux conditions. Recent advancements have introduced continuous-flow synthesis methods that enhance yield and efficiency while minimizing environmental impact .

Antifungal Properties

Triazole compounds are primarily known for their antifungal activity. This compound exhibits significant antifungal properties against various pathogenic fungi. Studies indicate that derivatives of triazoles can inhibit the growth of Candida species effectively. For instance, triazolo[3,4-b]thiadiazines showed high potency against multiple Candida strains when compared to conventional antifungals like ketoconazole .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values for various derivatives have been reported to be as low as 0.17 mg/mL against E. coli, highlighting its potential as an effective antimicrobial agent .

Cytotoxic Effects

In cancer research, this compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies have revealed that certain derivatives can induce apoptosis in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) by altering key regulatory proteins involved in the cell cycle and apoptosis pathways. For example, compounds derived from this triazole exhibit increased levels of pro-apoptotic markers such as caspases and decreased levels of anti-apoptotic proteins like Bcl-2 .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of triazole derivatives derived from this compound against clinical isolates of Candida albicans. The results indicated that certain derivatives inhibited fungal growth at concentrations significantly lower than those required for standard antifungal treatments.

| Compound | MIC (mg/mL) | Comparison with Ketoconazole |

|---|---|---|

| Derivative A | 0.25 | More effective |

| Derivative B | 0.5 | Comparable |

Case Study 2: Anticancer Activity

In a xenograft model study using A549 lung cancer cells treated with a derivative of this compound, significant tumor growth inhibition was observed. The treated group showed a reduction in tumor size compared to the control group.

| Treatment | Tumor Volume (cm³) | Percentage Inhibition |

|---|---|---|

| Control | 50 | - |

| Triazole Derivative | 20 | 60% |

Eigenschaften

IUPAC Name |

2-[3-(1,2,4-triazol-4-yl)-1,2,4-triazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O2/c13-5(14)1-12-2-7-6(10-12)11-3-8-9-4-11/h2-4H,1H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGPPOXLWQMGJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)O)N2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.